29-Nor-20-oxolupeol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 29-Nor-20-oxolupeol derivatives involves complex organic reactions aimed at introducing specific functional groups or modifying the molecule's structure to enhance its biological activity. A notable example is the ozonolysis of 3β,28-diacyloxylup-20,29-enes to obtain 20-oxo-29-nor-3β,28-diacyloxylup-20,29-enes, which are then further modified through bromination and reaction with sodium azide to produce 29-nor-30-azidoketones of the lupane series (Glushkov, Schemyakina, & Zhukova, 2019).

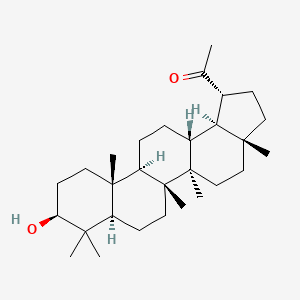

Molecular Structure Analysis

The molecular structure of 29-Nor-20-oxolupeol and its derivatives is characterized by specific spectroscopic and X-ray diffraction (XRD) techniques. These methods allow for the detailed analysis of the molecule's architecture, including the arrangement of atoms and the stereochemistry of the compound. For instance, chemical transformations of 3-oxolup-20(29)-en-28-al were investigated to establish the structure of reaction products through XRD analysis, showcasing the importance of structural elucidation in understanding the compound's chemical properties and reactivity (Semenenko et al., 2016).

Applications De Recherche Scientifique

Chemical Transformations : The chemical transformations of similar compounds like 3-oxolup-20(29)-en-28-al have been studied in various reactions, including oxidation, reduction, reductive amination, and others. The structure of the reaction products was established through X-ray diffraction analysis (Semenenko et al., 2016).

Synthesis of Derivatives : Research has been conducted on the synthesis of derivatives such as 30-Bromo- and 30-Azido-20-oxo-29-nor-3β,28-diacylbetulin derivatives. The process involved ozonolysis and bromination, leading to the production of 29-nor-30-bromoketones and 29-nor-30-azidoketones (Glushkov et al., 2019).

Biological Activity : Triterpenoids including similar compounds have shown inhibitory activities against interleukin-1α and β release from human peripheral mononuclear cells. These compounds have potential implications in the treatment of inflammation and tumour promotion (Takaishi et al., 1997).

Anticancer Properties : Some betulinic acid derivatives, which are structurally similar to 29-Nor-20-oxolupeol, have shown significant cytotoxicity against cancer cell lines. For instance, 3-[(2,4-dinitrophenyl)hydrazono]lup-(20R)-29-oxolupan-28-oic acid exhibited IC50 values between 1.76 and 2.51 μM against five human cancer cell lines (Baratto et al., 2013).

Antileukemic Activity : The partial synthesis of bioactive compounds like 28-hydroxy-3-oxolup-20(29)-en-30-al, starting from betulinic acid, has been developed. These compounds have shown antiproliferative activities against human leukemia cell lines (Ghosh et al., 2012).

Potential in Osteoblastic Cell Differentiation : Compounds isolated from plants, like norlupane-triterpene, have shown effects on the differentiation of osteoblastic MC3T3-E1 cells, suggesting potential applications in bone formation and osteoporosis prevention (Park et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 29-Nor-20-oxolupeol is the nitric oxide (NO) levels in Lipopolysaccharides (LPS)-activated murine microglial cells . Nitric oxide plays a crucial role in various physiological and pathological processes, including inflammation and immunomodulation.

Mode of Action

29-Nor-20-oxolupeol interacts with its target by reducing the levels of nitric oxide in LPS-activated murine microglial cells . This interaction results in a decrease in the inflammatory response, as nitric oxide is a key mediator of inflammation.

Biochemical Pathways

It is known that the compound’s action on nitric oxide levels can influence various biochemical pathways related to inflammation and immune response .

Pharmacokinetics

For instance, it can be stored as a powder at -20°C for 3 years, and in solvent at -80°C for 6 months . These storage conditions can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 29-Nor-20-oxolupeol’s action primarily involve the reduction of nitric oxide levels in LPS-activated murine microglial cells . This reduction can lead to a decrease in inflammation and modulation of immune response.

Action Environment

The action, efficacy, and stability of 29-Nor-20-oxolupeol can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and light exposure . Furthermore, the compound’s action can be influenced by the presence of other substances, such as LPS, which can activate murine microglial cells .

Propriétés

IUPAC Name |

1-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-18(30)19-10-13-26(4)16-17-28(6)20(24(19)26)8-9-22-27(5)14-12-23(31)25(2,3)21(27)11-15-29(22,28)7/h19-24,31H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXANGLYPFOYKX-XJJQXQETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

29-Nor-20-oxolupeol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.